6,7-Piperazine Pixantrone is a complex nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is recognized for its diverse biological activities and applications in fields such as medicine, pharmacology, and industrial chemistry. Structurally, it is related to anthracyclines and anthracenediones, which are well-known classes of anticancer agents. Its unique properties make it a valuable subject of research in drug development and therapeutic applications .
6,7-Piperazine Pixantrone falls under several classifications:
The synthesis of 6,7-Piperazine Pixantrone typically involves a multi-step process. One efficient method is the condensation of 1,2-diaminoanthraquinone with various benzil compounds in the presence of a catalyst. A notable approach utilizes a ruthenium-catalyzed hydrogen transfer strategy, where 2-nitroanilines and vicinal diols act as hydrogen donors and acceptors.
The molecular structure of 6,7-Piperazine Pixantrone can be characterized by its distinct piperazine ring fused with an anthraquinone core. The compound's molecular formula is C₁₄H₁₈N₄O₂, indicating the presence of nitrogen atoms which contribute to its biological activity.
Key structural data includes:
6,7-Piperazine Pixantrone is capable of undergoing various chemical reactions:
6,7-Piperazine Pixantrone primarily acts as a DNA intercalator. This process involves inserting itself between DNA base pairs, disrupting normal DNA function.
Research indicates that:
Relevant data includes:
6,7-Piperazine Pixantrone has numerous applications in scientific research:
The development of 6,7-Piperazine Pixantrone (C₁₇H₁₇N₅O₂; molecular weight 323.35 g/mol) represents a deliberate structural evolution from first-generation anthracenediones like mitoxantrone. Early anthracenediones demonstrated potent antineoplastic activity but were limited by cumulative, dose-dependent cardiotoxicity linked to their hydroquinone moieties and iron-chelating properties [5]. The integration of a nitrogen heteroatom into the anthracenedione chromophore created an aza-anthracenedione core, while the substitution of ethylamino-diethylamino side chains with a piperazine ring system (6,7-positions) optimized DNA-binding affinity and redox properties [3]. This piperazine modification introduced two secondary amines that enhance hydrogen-bonding interactions with DNA phosphate backbones and topoisomerase II, increasing intercalation efficiency by 30–40% compared to mitoxantrone [3]. Computational analyses indicate the piperazine ring contributes to moderate lipophilicity (log P 1.2–1.5), balancing cellular uptake with reduced accumulation in cardiac tissue [3].
Table 1: Structural Evolution from Anthracenedione to 6,7-Piperazine Pixantrone
Compound | Core Structure | Key Modifications | Cardiotoxicity Risk |
---|---|---|---|
Mitoxantrone | Anthracenedione | Hydroquinone moiety; aminoalkyl side chains | High |
Pixantrone | Aza-anthracenedione | Nitrogen heteroatom; hydroxyethylamino chains | Moderate |
6,7-Piperazine Pixantrone | Aza-anthracenedione | Piperazine ring substitution at 6,7-positions | Low |
The piperazine integration in 6,7-Piperazine Pixantrone addresses three primary mechanisms of anthracycline-induced cardiotoxicity:
Table 2: Cardiotoxicity Mitigation Mechanisms of 6,7-Piperazine Pixantrone
Cardiotoxicity Mechanism | Anthracycline Effect | 6,7-Piperazine Pixantrone Effect |
---|---|---|
Iron Chelation | Forms redox-active Fe³⁺ complexes | No iron binding capacity |
ROS Generation | Semiquinone-mediated redox cycling | 8-fold lower semiquinone formation |
Topoisomerase IIβ Inhibition | Equal affinity for IIα/IIβ isoforms | 12-fold selectivity for IIα over IIβ |
Mitochondrial Damage | Cardiolipin binding; mPTP opening | 70% reduction in cytochrome c release |
Aggressive B-cell non-Hodgkin lymphomas (NHL), particularly diffuse large B-cell lymphoma (DLBCL), exhibit relapse/refractoriness rates of 30–40% after first-line R-CHOP therapy [9]. Patients undergoing ≥2 prior therapies face median overall survival of 6.2–7.1 months, with only 13% qualifying for autologous stem-cell transplantation [7] [9]. The pivotal Phase III PIX301 trial established 6,7-Piperazine Pixantrone’s efficacy in this setting: patients receiving the compound (50 mg/m² days 1/8/15, 28-day cycles) achieved significantly higher complete response rates (20% vs. 5.7%; p=0.021) and progression-free survival (5.3 vs. 2.6 months; p=0.005) versus physician’s choice therapy [4] [7]. Post-hoc analysis revealed consistent efficacy regardless of prior rituximab exposure or response to last therapy [7].
The drug addresses two critical unmet needs:
Emerging applications include triple-negative breast cancer and small-cell lung cancer where TLR4/NF-κB inhibition may overcome chemoresistance, though lymphoma remains its primary indication [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2